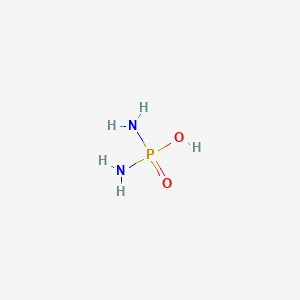
Phosphorodiamidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidic acid (PDA) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PDA is a phosphorus-containing compound that has been studied extensively for its ability to act as a chelating agent, which allows it to bind to metal ions and other molecules in a highly selective manner.
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidic acid has a wide range of potential applications in scientific research, including its use as a chelating agent for metal ions, as a catalyst for organic reactions, and as a precursor for the synthesis of other phosphorus-containing compounds. Phosphorodiamidic acid has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of Phosphorodiamidic acid is not fully understood, but it is believed to involve its ability to bind to metal ions and other molecules in a highly selective manner. This binding can lead to changes in the structure and function of these molecules, which can have a wide range of effects on biological systems.
Biochemische Und Physiologische Effekte
Studies have shown that Phosphorodiamidic acid can have a wide range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Phosphorodiamidic acid has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phosphorodiamidic acid in lab experiments is its high selectivity for metal ions and other molecules, which allows for precise control over the reactions being studied. However, Phosphorodiamidic acid can be difficult to synthesize and purify, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of Phosphorodiamidic acid, including its use as a catalyst for organic reactions, its potential use in the treatment of cancer and other diseases, and its use as a precursor for the synthesis of other phosphorus-containing compounds. Further research is needed to fully understand the mechanism of action of Phosphorodiamidic acid and its potential applications in scientific research.
Synthesemethoden
The synthesis of Phosphorodiamidic acid involves the reaction of phosphorus trichloride with ammonia in the presence of water. The resulting product is then treated with hydrochloric acid to form Phosphorodiamidic acid. This reaction can be carried out using a variety of different conditions, including varying concentrations of the reactants and different reaction temperatures.
Eigenschaften
CAS-Nummer |
10043-91-1 |
|---|---|
Produktname |
Phosphorodiamidic acid |
Molekularformel |
H5N2O2P |
Molekulargewicht |
96.026 g/mol |
IUPAC-Name |
diaminophosphinic acid |
InChI |
InChI=1S/H5N2O2P/c1-5(2,3)4/h(H5,1,2,3,4) |
InChI-Schlüssel |
ANCLJVISBRWUTR-UHFFFAOYSA-N |
SMILES |
NP(=O)(N)O |
Kanonische SMILES |
NP(=O)(N)O |
Andere CAS-Nummern |
10043-91-1 |
Synonyme |
DAP cpd diamidophosphate phosphorodiamidic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



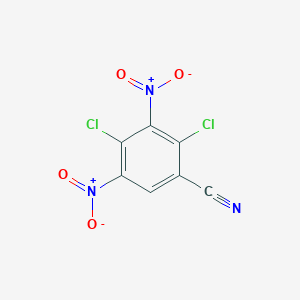

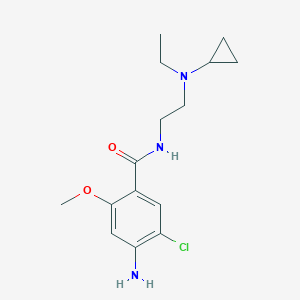
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

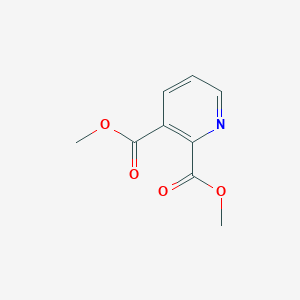
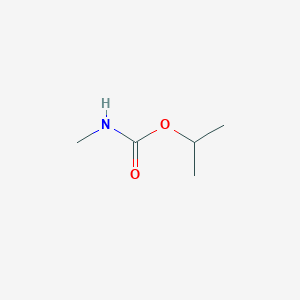
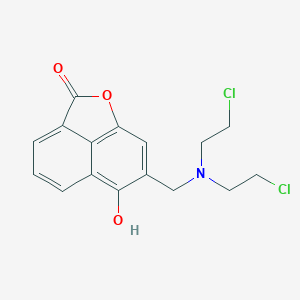
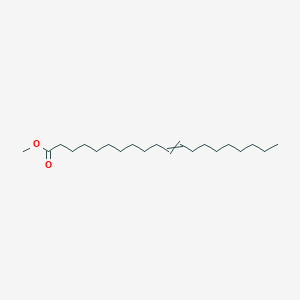
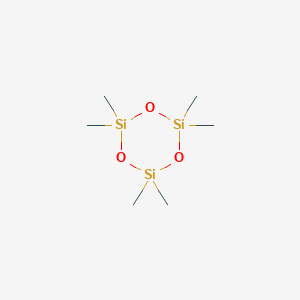
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
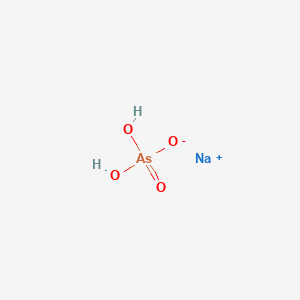

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)